molecular formula C25H23N3O5S2 B2664648 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate CAS No. 877641-95-7

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

Cat. No.: B2664648
CAS No.: 877641-95-7
M. Wt: 509.6
InChI Key: AAUNHCDLBYNPBU-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a complex organic compound that features a combination of several functional groups, including a thiadiazole ring, a pyranone ring, and a naphthoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

    Attachment of the ethylbutanamido group: This step might involve an amide coupling reaction.

    Formation of the pyranone ring: This could be synthesized through a cyclization reaction involving a suitable diketone or ketoester.

    Thioether formation: The thiadiazole and pyranone intermediates can be linked via a thioether bond.

    Esterification with 2-naphthoic acid: The final step would involve esterification to attach the naphthoate group.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl groups or the thiadiazole ring.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Medicine

If the compound shows promising biological activity, it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(2-ethylbutanamido)-1,3,4-thiadiazole: A simpler analog without the pyranone and naphthoate groups.

    4-oxo-4H-pyran-3-yl 2-naphthoate: A compound lacking the thiadiazole moiety.

    Thiadiazole derivatives: Other compounds with the 1,3,4-thiadiazole ring but different substituents.

Uniqueness

The uniqueness of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate lies in its combination of functional groups, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-3-15(4-2)22(30)26-24-27-28-25(35-24)34-14-19-12-20(29)21(13-32-19)33-23(31)18-10-9-16-7-5-6-8-17(16)11-18/h5-13,15H,3-4,14H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUNHCDLBYNPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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